molecular formula C10H11BrS B15272151 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol

Cat. No.: B15272151
M. Wt: 243.17 g/mol
InChI Key: IPZINQLNPZSKQG-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol is an organic compound with the molecular formula C10H11BrS It is a derivative of tetrahydronaphthalene, featuring a bromine atom at the 6th position and a thiol group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a thiol group. One common method includes:

    Bromination: 1,2,3,4-Tetrahydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.

    Thiol Introduction: The brominated intermediate is then reacted with thiourea followed by hydrolysis to introduce the thiol group at the 2nd position.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the thiol group to a sulfide.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include amines or ethers depending on the nucleophile used.

    Oxidation: Products include disulfides or sulfonic acids.

    Reduction: Products include dehalogenated compounds or sulfides.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol involves its interaction with various molecular targets. The bromine atom and thiol group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the thiol group, making it less reactive in certain chemical reactions.

    1,2,3,4-Tetrahydronaphthalene-2-thiol:

    6-Bromo-1,2,3,4-tetrahydronaphthalene-2-amine: Contains an amine group instead of a thiol, leading to different chemical properties and applications.

Uniqueness

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C10H11BrS

Molecular Weight

243.17 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydronaphthalene-2-thiol

InChI

InChI=1S/C10H11BrS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2

InChI Key

IPZINQLNPZSKQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1S)C=CC(=C2)Br

Origin of Product

United States

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